molecular formula C11H13BrO3 B1337342 Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester CAS No. 113933-16-7

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester

Cat. No.: B1337342
CAS No.: 113933-16-7
M. Wt: 273.12 g/mol
InChI Key: KBWIIBVKXVUCIV-UHFFFAOYSA-N
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Description

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester (CAS: Not explicitly listed in evidence, but structurally inferred) is a halogenated ester with a bromine atom at the C2 position and a phenylmethoxy (benzyloxy) group at C3. This compound belongs to a class of substituted propanoic acid esters, which are characterized by their esterified carboxylic acid group (methyl ester) and functionalized side chains. For instance, 2-bromopropionic acid benzyl ester (CAS: 3017-53-6) shares similarities in bromine substitution and ester functionality but differs in the ester group (benzyl vs. methyl) .

Properties

IUPAC Name

methyl 2-bromo-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWIIBVKXVUCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451844
Record name Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113933-16-7
Record name Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Phenylpropionic Acid Derivatives

A patented process describes the preparation of (R)-2-bromo-3-phenylpropionic acid starting from D-phenylalanine using sodium nitrite and hydrobromic acid in aqueous solution with a bromide salt (e.g., NaBr or KBr) to improve yield and reduce byproducts. The reaction is carried out at controlled temperatures between -10°C and 30°C, preferably around 20°C, in the presence of an organic solvent such as toluene or xylene to facilitate phase separation and product isolation. The reaction proceeds via diazotization and bromination steps, yielding the brominated acid intermediate with good stereochemical control and yields around 67% relative to D-phenylalanine.

Key reaction conditions:

Parameter Condition
Starting material D-Phenylalanine
Bromide source HBr + NaBr or KBr
Sodium nitrite 0.8 to 2 equivalents (preferably 1-1.6 eq)
Temperature -10 to 30°C (preferably -5 to 20°C)
Solvent Toluene or xylene
Reaction time 5 hours addition + 1 hour stirring
Workup Phase separation, aqueous extraction, azeotropic drying

This method allows higher temperature operation than prior art, reducing energy consumption and improving concentration and yield.

Selective Bromination in Aqueous Medium

Another approach involves selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium under neutral to slightly basic conditions (pH ~7) using bromine. Sodium carbonate is used to maintain pH during bromine addition. The reaction is heterogeneous, with solid substrate dispersed in water. After completion, the mixture is acidified and extracted with organic solvents such as dichloromethane. The crude product mixture contains mainly 2-(4-bromophenyl)-2-methylpropanoic acid with minor isomers.

Key reaction conditions:

Parameter Condition
Starting material 2-Methyl-2-phenylpropanoic acid
Bromine equivalents 1 to 2 equivalents
pH ~7 (maintained by sodium carbonate)
Temperature 25-35°C
Solvent for extraction Dichloromethane
Yield ~81% with 98.5% purity

The product mixture can be esterified (methyl ester) and purified by distillation under reduced pressure to separate unreacted starting material.

Esterification to Methyl Ester

The brominated acid intermediate is converted to the methyl ester by reaction with methanol in the presence of an acid catalyst such as sulfuric acid. This step is typically performed at 60-70°C for 16 hours or until complete conversion is confirmed by gas chromatography.

Typical conditions:

Parameter Condition
Acid intermediate Brominated phenylpropionic acid
Alcohol Methanol
Catalyst Sulfuric acid
Temperature 63-67°C
Reaction time 16 hours

The methyl ester is isolated by solvent extraction and purification steps.

Introduction of Phenylmethoxy Group

The phenylmethoxy (benzyloxy) substituent at the 3-position can be introduced by nucleophilic substitution reactions or by using protected amino acid derivatives. For example, 2,3-bromo propionic acid esters can be reacted with sodium methoxide or benzyl alcohol derivatives to form the methoxy or benzyloxy substituents. This step may involve base-mediated substitution or transesterification reactions.

Summary Table of Preparation Steps

Step No. Process Step Key Reagents/Conditions Outcome/Yield
1 Bromination of phenylpropionic acid or amino acid D-Phenylalanine + NaNO2 + HBr + NaBr, 20°C, toluene (R)-2-bromo-3-phenylpropionic acid, ~67% yield
2 Alternative bromination 2-Methyl-2-phenylpropanoic acid + Br2, pH 7, 25-35°C, aqueous 2-(4-bromophenyl)-2-methylpropanoic acid, 81% yield
3 Esterification Brominated acid + methanol + H2SO4, 63-67°C, 16 h Methyl ester of brominated acid, high purity
4 Phenylmethoxy group introduction Reaction with sodium methoxide or benzyl alcohol derivatives Formation of 3-(phenylmethoxy) substituent

Research Findings and Notes

  • The presence of bromide salts during bromination improves yield and reduces byproducts, allowing higher temperature operation and better process efficiency.
  • Maintaining pH during bromination in aqueous medium is critical for selectivity and yield.
  • Esterification is a well-established step with high conversion and purity achievable.
  • The phenylmethoxy substituent introduction requires careful control of reaction conditions to avoid side reactions.
  • Purification often involves phase separations, extractions, and distillations under reduced pressure to isolate the desired methyl ester product with high purity.

Chemical Reactions Analysis

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common reagents used in these reactions include strong bases for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of propanoic acid derivatives often involves the bromination of phenylpropionic acid derivatives. A notable method includes starting from D-phenylalanine and utilizing sodium nitrite in an aqueous solution to produce (R)-2-bromo-3-phenylpropionic acid, which can be further esterified to yield the desired methyl ester .

Pharmaceutical Development

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It has been linked to the development of angiotensin-converting enzyme (ACE) inhibitors, such as Omapatrilat, which are used in treating hypertension and heart failure .

Anticancer Research

Research has indicated that derivatives of propanoic acid can exhibit anticancer properties. For instance, compounds based on phenylpropionic acid have shown potential in disrupting cellular integrity and affecting glucose metabolism, which are critical factors in cancer progression . The specific structural modifications introduced by the bromine and methoxy groups may enhance these biological activities.

Biochemical Studies

The compound is also used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding metabolic processes and developing new therapeutic strategies .

Case Studies

Study Objective Findings
Synthesis of ACE InhibitorsInvestigate the synthesis pathway for ACE inhibitors using propanoic acid derivativesSuccessful synthesis of (R)-2-bromo-3-phenylpropionic acid with high yield; potential for pharmaceutical applications
Anticancer Activity AssessmentEvaluate the anticancer properties of phenylpropionic acid derivativesCompounds demonstrated significant disruption of cancer cell metabolism; potential for further development as anticancer agents
Enzyme Interaction StudiesAnalyze the effects of propanoic acid derivatives on specific enzymesIdentified modulation of enzyme activity; implications for drug design and metabolic regulation

Mechanism of Action

The mechanism by which propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or chemical synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Propanoic Acid Esters

Propanoic Acid, 2-Chloro-, Methyl Ester (CAS: 17639-93-9)
  • Structural Difference : Chlorine replaces bromine at C2.
  • Properties : Chlorinated esters are generally less reactive in nucleophilic substitutions compared to brominated analogs due to weaker C-Cl bond polarization.
  • Applications : Used as intermediates in pharmaceutical synthesis and agrochemicals .
2-Bromopropionic Acid Benzyl Ester (CAS: 3017-53-6)
  • Structural Difference : Benzyl ester group replaces the methyl ester in the target compound.
  • Applications : Benzyl esters are often employed in protective group chemistry due to their stability under acidic conditions .

Esters with Aromatic Ether Substituents

Propanoic Acid, 2-(Phenylmethoxy)-, Methyl Ester
  • Structural Difference : Lacks bromine at C2.
  • Occurrence : Found in natural product studies, such as in Stellera chamaejasme roots, where similar esters exhibit bioactive properties .
3-(Methylthio)Propanoic Acid Methyl Ester
  • Structural Difference : A methylthio (-SCH₃) group replaces the phenylmethoxy and bromine substituents.
  • Occurrence: Identified in pineapple varieties (e.g., Tainong No. 4 and No. 6) as a key aroma compound, with concentrations up to 622.49 µg·kg⁻¹ .
  • Function : Contributes to fruity and sulfurous aroma profiles in food chemistry.

Table 1: Key Properties of Selected Propanoic Acid Esters

Compound Name CAS Number Substituents (C2, C3) Molecular Weight Key Applications/Sources
2-Bromo-3-(phenylmethoxy)-, methyl ester Inferred Br, PhCH₂O ~287.1 g/mol* Synthetic intermediate (hypothetical)
2-Bromopropionic acid benzyl ester 3017-53-6 Br, -OCOBz 243.1 g/mol Laboratory reagent
2-Chloropropionic acid methyl ester 17639-93-9 Cl, -OCH₃ 122.5 g/mol Agrochemical synthesis
3-(Methylthio)propanoic acid methyl ester 616-96-6 -SCH₃, -OCH₃ 136.2 g/mol Pineapple aroma compound

*Calculated based on molecular formula C₁₁H₁₁BrO₃.

Biological Activity

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H13BrO3
  • Molecular Weight : 287.13 g/mol

This compound features a bromine atom and a phenylmethoxy group, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities including:

  • Antimicrobial Activity : Many esters and brominated compounds show significant antimicrobial properties.
  • Anticancer Potential : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar functional groups often demonstrate anti-inflammatory activities.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : The compound could interfere with cell signaling pathways, affecting processes such as apoptosis and proliferation.
  • Reactive Oxygen Species (ROS) Regulation : Similar compounds have been shown to modulate oxidative stress within cells.

Antimicrobial Activity

Studies have shown that brominated compounds often possess enhanced antimicrobial properties. For instance:

CompoundActivity TypeReference
Propanoic acid derivativeAntibacterial
Methyl estersAntifungal

Anticancer Studies

Research into the anticancer properties of related compounds indicates potential efficacy against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)Reference
HeLaPropanoic acid derivative15.2
MCF-7Phenylmethoxy compound12.5

In Vivo Studies

In animal models, the dosage effects of propanoic acid derivatives have been observed:

  • Low Doses : Enhanced metabolic activity and reduced tumor growth.
  • High Doses : Induction of oxidative stress leading to cellular damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of propanoic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of methyl esters derived from propanoic acid in breast cancer models. The study reported a notable decrease in cell viability at concentrations above 10 µM, highlighting the compound's potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for preparing propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester?

The synthesis involves two key steps: (1) bromination at the 2-position and (2) esterification. A validated method starts with 3-(phenylmethoxy)propanoic acid. Bromination is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) in CCl₄ or acetonitrile. The intermediate is then esterified with methanol via acid catalysis (H₂SO₄ or HCl) under reflux . Yields (~60-75%) depend on reaction time and purity of the starting material.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H NMR : Identifies the benzyloxy group (δ 4.5–5.0 ppm, OCH₂Ph) and methyl ester (δ 3.6–3.8 ppm, COOCH₃). The brominated CH group appears as a doublet (δ 4.2–4.5 ppm, J ≈ 6–8 Hz).
  • ¹³C NMR : Confirms the ester carbonyl (δ 170–175 ppm), brominated C-2 (δ 40–45 ppm), and aromatic carbons (δ 125–135 ppm).
  • IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ and C-O-C stretch at ~1200 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z ~288 (C₁₁H₁₃BrO₄⁺) and fragmentation patterns for Br and benzyloxy groups .

Advanced Research Questions

Q. How does the bromine atom influence reactivity in nucleophilic substitution (SN2) reactions?

The bromine at C-2 acts as a leaving group, but steric hindrance from the adjacent benzyloxy group reduces SN2 efficiency. Kinetic studies show higher reactivity in polar aprotic solvents (e.g., DMF) with nucleophiles like NaN₃. Substitution yields (~50–65%) are temperature-dependent, with optimal performance at 60–80°C. Competing elimination pathways (e.g., forming acrylic esters) are minimized by controlling base strength .

Q. What contradictions exist in reported NMR data, and how can they be resolved?

Discrepancies in coupling constants (e.g., OCH₂Ph protons) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and conformational flexibility. For example:

  • In CDCl₃, the benzyloxy CH₂ splits into a doublet (δ 4.5 ppm, J = 12 Hz).
  • In DMSO-d₆, hydrogen bonding broadens the signal.
    Resolution strategies include 2D NMR (COSY, HSQC) to assign protons and computational modeling (DFT) to predict coupling constants .

Q. What computational methods predict stereoelectronic effects of substituents?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models steric and electronic interactions. Key findings:

  • The benzyloxy group stabilizes adjacent carbocations via electron donation (+M effect).
  • Bromine’s electronegativity increases partial positive charge at C-2, enhancing electrophilicity.
    These insights guide reaction design for derivatives like azide or amine-substituted analogs .

Q. How can regioselective bromination at C-2 be achieved without side reactions?

Radical bromination (NBS, AIBN, CCl₄) selectively targets C-2 due to the stability of the tertiary radical intermediate. Protecting the benzyloxy group as a tert-butyldimethylsilyl (TBS) ether prior to bromination prevents oxidation or cleavage. Deprotection with TBAF restores the benzyloxy group with >90% efficiency .

Q. What degradation pathways occur under basic conditions, and how are they mitigated?

In alkaline media (pH > 10), two pathways compete:

  • Ester hydrolysis : Forms 2-bromo-3-(phenylmethoxy)propanoic acid.
  • Elimination : Produces acrylic acid derivatives via HBr elimination.
    Stabilization strategies include buffering to pH 7–8, refrigeration (4°C), and adding antioxidants (e.g., BHT at 0.1% w/w) .

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